molecular formula C11H16O2 B12567872 Undeca-3,8-diene-2,10-dione CAS No. 174361-55-8

Undeca-3,8-diene-2,10-dione

Cat. No.: B12567872
CAS No.: 174361-55-8
M. Wt: 180.24 g/mol
InChI Key: OBMRFRQSZHUVBZ-UHFFFAOYSA-N
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Description

Undeca-3,8-diene-2,10-dione is an organic compound with the molecular formula C11H16O2. It is characterized by the presence of two conjugated double bonds and two ketone groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undeca-3,8-diene-2,10-dione can be achieved through various methods. One common approach involves the reaction of acylketenes with 2H-azirines. This reaction typically requires specific conditions such as thermolysis of 5-arylfuran-2,3-diones to generate acylketenes, which then react with 2H-azirines to form the desired product . Another method involves the use of dimethyl-(2-oxo-propyl)-phosphonate in the presence of sodium hydride (NaH) and dimethoxyethane (DME) as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Undeca-3,8-diene-2,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The double bonds in the compound can participate in substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives of the compound.

Scientific Research Applications

Undeca-3,8-diene-2,10-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its reactivity with biological molecules.

    Industry: It can be used in the synthesis of polymers, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of undeca-3,8-diene-2,10-dione involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds and ketone groups allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. These reactions can affect biological molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undeca-3,8-diene-2,10-dione is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct reactivity and properties. This makes it valuable in various research and industrial applications.

Properties

CAS No.

174361-55-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

undeca-3,8-diene-2,10-dione

InChI

InChI=1S/C11H16O2/c1-10(12)8-6-4-3-5-7-9-11(2)13/h6-9H,3-5H2,1-2H3

InChI Key

OBMRFRQSZHUVBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCCCC=CC(=O)C

Origin of Product

United States

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